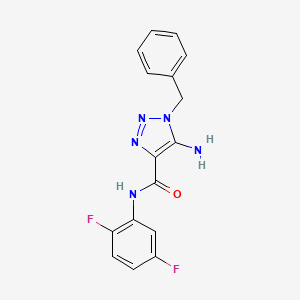

![molecular formula C20H15ClN2OS B2741653 N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 478033-51-1](/img/structure/B2741653.png)

N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

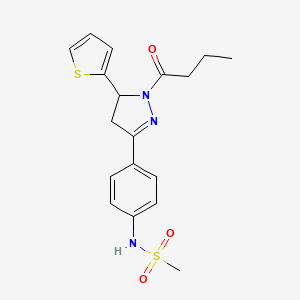

“N’-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide” is a chemical compound with the molecular formula C20H15ClN2OS and a molar mass of 366.86 . It is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound includes a naphtho[1,2-b]thiophene core, a carbohydrazide group, and a (4-chlorophenyl)methylidene group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 366.86 . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination .Scientific Research Applications

Antimicrobial and Anthelmintic Activities

N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide derivatives have been explored for their potential in antimicrobial and anthelmintic applications. Studies have demonstrated the synthesis of compounds with this core structure, showing promising results in inhibiting microbial and parasitic worms' growth. For instance, derivatives have been synthesized from 3-Chlorobenzothiophene-2-carbohydrazide, showcasing moderate to good antimicrobial and anthelmintic activities (Naganagowda & Padmashali, 2010).

Antibacterial Properties

Further research into carbohydrazide derivatives, including those similar to the mentioned compound, has led to the discovery of novel broad-spectrum antibacterial candidates. These compounds have displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL against a range of bacterial strains. This indicates a potential pathway for developing new antibacterial drugs to combat drug-resistant bacterial infections (Al-Wahaibi et al., 2020).

DNA Interaction and Antitumor Potential

Research has also extended into the interaction of similar compounds with DNA and their potential antitumor activities. For example, oxorhenium(V) complexes with carbohydrazide Schiff bases have been synthesized, showing promising DNA interaction capabilities. These studies suggest potential therapeutic applications in targeting cancer cells by interacting with their genetic material (Ismail, Booysen, & Akerman, 2017).

Corrosion Protection

In addition to biomedical applications, carbohydrazide derivatives have been investigated for their potential in corrosion protection. These compounds have demonstrated significant efficiency in protecting metals against corrosion in acidic environments, making them suitable candidates for industrial applications where corrosion resistance is crucial (Paul, Yadav, & Obot, 2020).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c21-16-9-5-13(6-10-16)12-22-23-20(24)18-11-15-8-7-14-3-1-2-4-17(14)19(15)25-18/h1-6,9-12H,7-8H2,(H,23,24)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVZMSOAKWAAIL-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)

![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)